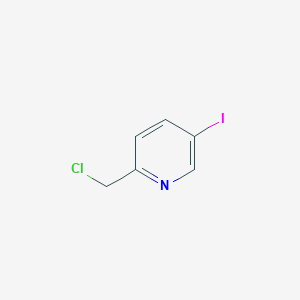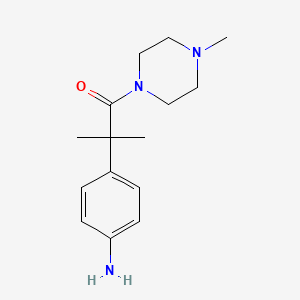
1-Propanone,2-(4-aminophenyl)-2-methyl-1-(4-methyl-1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone,2-(4-aminophenyl)-2-methyl-1-(4-methyl-1-piperazinyl)- is a synthetic organic compound that belongs to the class of ketones It features a propanone backbone with an aminophenyl group and a methylpiperazinyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone,2-(4-aminophenyl)-2-methyl-1-(4-methyl-1-piperazinyl)- typically involves the following steps:
Formation of the Propanone Backbone: The starting material, such as acetone, undergoes a series of reactions to form the propanone backbone.
Introduction of the Aminophenyl Group: The aminophenyl group is introduced through a nucleophilic substitution reaction, often using aniline or a derivative.
Attachment of the Methylpiperazinyl Group: The final step involves the attachment of the methylpiperazinyl group, which can be achieved through a condensation reaction with a piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Propanone,2-(4-aminophenyl)-2-methyl-1-(4-methyl-1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminophenyl and piperazinyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Propanone,2-(4-aminophenyl)-2-methyl-1-(4-methyl-1-piperazinyl)- involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
1-Propanone,2-(4-aminophenyl)-2-methyl-1-(4-methyl-1-piperidinyl)-: Similar structure but with a piperidinyl group instead of piperazinyl.
1-Propanone,2-(4-aminophenyl)-2-methyl-1-(4-methyl-1-pyrrolidinyl)-: Similar structure but with a pyrrolidinyl group.
Uniqueness
1-Propanone,2-(4-aminophenyl)-2-methyl-1-(4-methyl-1-piperazinyl)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H23N3O |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-(4-aminophenyl)-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C15H23N3O/c1-15(2,12-4-6-13(16)7-5-12)14(19)18-10-8-17(3)9-11-18/h4-7H,8-11,16H2,1-3H3 |
InChI Key |
SLPFCQCDFYZIIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C(=O)N2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


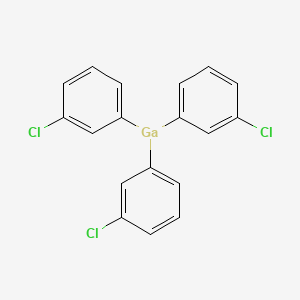

![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)
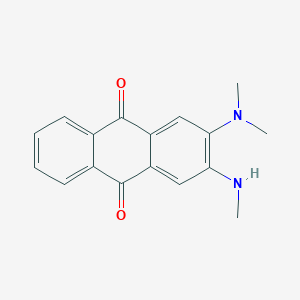
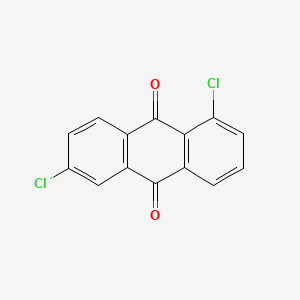

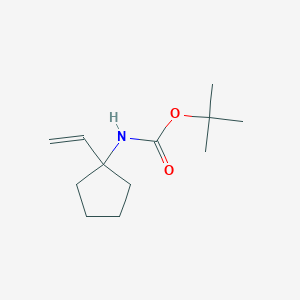

![2,2'-(Bromomethylene)bis(benzo[d]thiazole)](/img/structure/B15250618.png)
![7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B15250634.png)

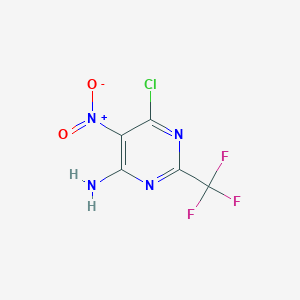
![Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester](/img/structure/B15250658.png)
